molecular formula C12H26N2 B5067629 N,N,N'-trimethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine

N,N,N'-trimethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine

Cat. No.: B5067629
M. Wt: 198.35 g/mol
InChI Key: ZAVFRUYUJHWKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N,N’-trimethyl-N’-(3-methylcyclohexyl)-1,2-ethanediamine” is a type of organic compound known as a tertiary amine. Tertiary amines are characterized by the presence of three alkyl groups attached to the nitrogen atom . In this case, the compound has a cyclohexyl group (a six-membered carbon ring) with a methyl group (CH3) attached to it .


Chemical Reactions Analysis

As a tertiary amine, this compound would be expected to undergo reactions typical of this class of compounds. This could include reactions with acids to form salts, reactions with alkyl halides to form quaternary ammonium salts, and potentially reactions with other compounds through the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors such as its molecular structure and the nature of its constituent atoms. Tertiary amines, for example, are often polar and capable of forming hydrogen bonds, which can affect properties like boiling point and solubility .

Properties

IUPAC Name

N,N,N'-trimethyl-N'-(3-methylcyclohexyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-11-6-5-7-12(10-11)14(4)9-8-13(2)3/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVFRUYUJHWKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N(C)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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